N-(2-methoxyphenyl)benzamide
Description
N-(2-Methoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 2-methoxyaniline moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 242.27 g/mol . The compound has garnered attention due to its versatility in medicinal chemistry and materials science. Key applications include:
- Receptor Targeting: Acts as a critical pharmacophore in adenosine A₃ receptor (A3AR) ligands, such as VUF 5574, which exhibits high A3AR affinity and selectivity .
- Drug Design: Serves as a linker in DprE1 inhibitors (e.g., Hit3), where it forms hydrogen bonds with residues like TRP 230 and PHE 313 in Mycobacterium tuberculosis .
- Synthetic Utility: Used as a precursor for radiotracers (e.g., ¹⁸F-MPPF for 5-HT₁ₐ receptor imaging) and in metal-catalyzed C–H bond functionalization reactions via its N,O-bidentate directing group .
Its physicochemical properties, such as a melting point of 282–284°C (when functionalized with a dicyanoimidazole group) and stability under alkaline hydrolysis , further underscore its relevance in industrial and pharmaceutical contexts.
Properties
CAS No. |
5395-00-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
ZHBQARHZUMHTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Ortho-substituted methoxy groups (e.g., 2-OCH₃ in N-(2-methoxyphenyl)benzamide) enhance thermal stability compared to para-substituted analogues (e.g., 4e, mp 262–265°C) .
- Electronic Effects : The 2-methoxy group in this compound improves hydrogen-bonding capacity, critical for its role in DprE1 inhibitors , whereas 4-substituted derivatives (e.g., 4-Cl in 4b) prioritize steric interactions in imidazole synthesis .
Key Observations:
- Receptor Binding : The 2-methoxy group in VUF 5574 enhances A3AR selectivity, whereas para-methoxy derivatives (e.g., H10) excel in antioxidant activity due to improved electron-donating effects .
- Antimicrobial vs. Anti-inflammatory : Chlorine substituents (e.g., 3a) favor anti-inflammatory activity, while methoxy groups align with CNS receptor targeting .
Key Observations:
- Microwave Synthesis : Derivatives with bulky substituents (e.g., 3-nitrobenzyl in ) achieve higher yields (86%) under microwave conditions versus conventional methods (82% for 4e) .
- Radiotracer Synthesis : The 2-methoxyphenyl group in ¹⁸F-MPPF facilitates efficient ¹⁸F labeling (34–50% yield) due to its electron-withdrawing nature .
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